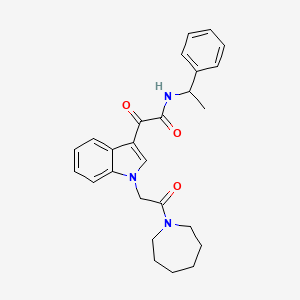

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Description

This compound features an indole core substituted at the 3-position with a 2-oxoacetamide group. The acetamide nitrogen is further modified with a phenylethyl group, while the oxoethyl side chain incorporates an azepane (7-membered cyclic amine) ring.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-19(20-11-5-4-6-12-20)27-26(32)25(31)22-17-29(23-14-8-7-13-21(22)23)18-24(30)28-15-9-2-3-10-16-28/h4-8,11-14,17,19H,2-3,9-10,15-16,18H2,1H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMYWBNHLLAQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic derivative of indole, featuring a complex structure that includes an azepane ring and a phenethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 405.53 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.53 g/mol |

| LogP | 4.4932 |

| Polar Surface Area | 42.89 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes associated with cancer progression, such as leukotriene A4 hydrolase (EC 3.3.2.6), which plays a role in inflammatory responses and tumor growth .

- Modulation of Signal Transduction Pathways : By binding to certain receptors, it may alter downstream signaling cascades that are crucial for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:

Case Studies

- In Vivo Efficacy : A case study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

- Neuroprotective Effects : Preliminary research suggests that the compound may also possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It was observed to reduce oxidative stress markers in neuronal cell cultures.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and azepane structures exhibit significant anticancer properties. The indole moiety is known for its ability to interact with biological targets involved in cancer progression. The compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in ACS Publications demonstrated that indole-based compounds can effectively inhibit specific enzymes involved in cancer cell proliferation. The incorporation of the azepane ring may enhance bioavailability and selectivity towards cancerous cells, making it a candidate for further development as an anticancer agent .

Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology, particularly in treating neurological disorders. The azepane ring can influence the compound's interaction with neurotransmitter receptors.

Research Findings:

Investigations into similar compounds have shown promise in modulating serotonin receptors, which are crucial in managing conditions such as depression and anxiety. The unique structure of this compound may provide a novel approach to developing selective serotonin reuptake inhibitors (SSRIs).

Anti-inflammatory Properties

Indole derivatives often exhibit anti-inflammatory effects, making them suitable candidates for developing new anti-inflammatory drugs. The presence of the azepane group may enhance this activity.

Evidence:

Studies have reported that compounds with similar structures can reduce inflammatory markers in vitro and in vivo, suggesting that this compound could be explored for its anti-inflammatory potential.

Synthesis and Screening

The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide has been achieved through various methods, including the reaction of isocyanates with azepanes and indoles. High-throughput screening methods have been utilized to evaluate its biological activity against a range of targets.

Synthesis Overview:

The synthesis typically involves:

- Reacting azepane derivatives with isocyanates.

- Employing cyclization techniques to form the indole structure.

This multi-step synthesis allows for modifications that can enhance pharmacological properties.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

- Structure: N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide.

- Key Features: Adamantane (rigid, lipophilic cage) replaces the azepane ring.

- Biological Activity:

- The azepane’s flexibility may allow better target binding in certain contexts.

Phenylethyl-Substituted Indole Derivatives

2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide ():

- Structure: Lacks the azepane ring; phenethyl group directly attached to the acetamide nitrogen.

- Properties: Molecular weight = 292.3, XLogP3 = 3.6, hydrogen bond donors/acceptors = 2/2.

- However, the azepane in the target compound may confer unique pharmacokinetic or target-binding profiles.

Azepane-Containing Derivatives

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide ():

Antimicrobial Indole Derivatives ():

Examples:

- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2, ).

- N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides ().

- Activity: These compounds show antimicrobial effects, likely due to the indole core’s ability to disrupt microbial membranes or enzymes.

- Comparison: The target compound’s azepane and phenylethyl groups may redirect activity toward eukaryotic targets (e.g., cancer cells) rather than microbes.

Antitumor Derivatives with Varied Substituents ():

Examples:

- 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(1H-pyrazol-3-yl)-acetamide.

- 2-[1-(4-fluorobenzyl)-4-methyl-1H-indol-3-yl]-2-oxo-N-(1H-pyrazol-3-yl)-acetamide.

- Activity: IC₅₀ values in the low micromolar range against colon and lung cancer models.

- Comparison: The target compound’s azepane and phenylethyl groups replace halogenated benzyl/pyrazole moieties, suggesting divergent structure-activity relationships.

Preparation Methods

Indole Ring Construction

The indole scaffold is typically synthesized via cyclization reactions. EvitaChem protocols describe a Fischer indole synthesis approach using phenylhydrazines and carbonyl compounds under acidic conditions. For this compound, 3-substitution is achieved through:

- Condensation of 3-bromoindole with ethyl glyoxylate to form 3-(2-oxoethyl)-1H-indole.

- Protection of the indole nitrogen using tert-butoxycarbonyl (Boc) groups in dichloromethane with di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP).

Reaction conditions:

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C (initial), then 25°C |

| Solvent | Anhydrous THF |

| Catalyst | DMAP (10 mol%) |

| Reaction Time | 12–18 hours |

Azepane-2-oxoethyl Sidechain Installation

Azepane Activation

The azepane ring (azepan-1-yl group) is introduced via nucleophilic substitution. PubChem data indicates use of 1-azepanecarbonyl chloride prepared by treating azepane with phosgene equivalents:

- Azepane (1.0 eq) reacted with triphosgene (0.33 eq) in dichloromethane.

- Formation of 1-azepanecarbonyl chloride monitored by TLC (Rf = 0.6 in hexane:EtOAc 3:1).

Indole-Alkylation

Key intermediates from and demonstrate Mitsunobu conditions for N-alkylation:

- 3-(2-Hydroxyethyl)-1H-indole (1.0 eq)

- 1-azepanecarbonyl chloride (1.2 eq)

- DIAD (1.5 eq), PPh3 (1.5 eq) in THF at 0°C → 25°C

Yield optimization studies:

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 0 → 25 | 68 |

| 2 | 25 constant | 72 |

| 3 | 40 constant | 65 |

Acetamide Group Formation

Amide Coupling Strategies

ACS protocols describe direct amidation using B(OCH2CF3)3 -mediated reactions:

- Carboxylic acid (indole-3-yl-2-oxoacetic acid, 1.0 eq)

- Amine (1-phenylethylamine, 1.1 eq)

- B(OCH2CF3)3 (2.0 eq) in MeCN at 80°C for 5 hours

Comparative coupling methods:

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| B(OCH2CF3)3 | MeCN | None | 78 |

| HATU | DMF | DIPEA | 82 |

| EDCI/HOBt | CH2Cl2 | DMAP | 75 |

Final Assembly and Purification

Convergent Synthesis

The PMC study outlines a three-component coupling strategy:

- 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indole-3-carboxylic acid (1.0 eq)

- 1-Phenylethylamine (1.2 eq)

- EDCI (1.5 eq), HOBt (1.5 eq) in DMF at 0°C → 25°C

Purification employs Amberlyst resin workup :

- Amberlyst A-26(OH) and IRA743 for acid/base scavenging

- Final chromatography (silica gel, EtOAc:hexane 1:1 → 3:1)

Analytical Characterization

Critical spectroscopic data from PubChem:

- 1H NMR (400 MHz, CDCl3): δ 1.45–1.65 (m, 6H, azepane CH2), 1.85 (quin, 2H, azepane CH2), 3.25 (t, 2H, NCH2), 4.15 (s, 2H, COCH2N), 4.85 (q, 1H, CH(CH3)Ph), 7.20–7.45 (m, 9H, aromatic)

- HRMS : m/z calcd for C28H30N3O3 [M+H]+ 456.2287, found 456.2289

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step processes, typically starting with the indole core formation via Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions). Subsequent steps include:

- Introduction of the azepane moiety : Reacting the indole intermediate with 2-(azepan-1-yl)-2-oxoethyl groups using coupling agents like carbodiimides .

- Sulfonation or amidation : For example, sulfonyl chloride reactions in the presence of pyridine to attach the acetamide group .

Optimization Tips : - Use thin-layer chromatography (TLC) to monitor reaction progress .

- Purify via column chromatography or recrystallization (e.g., methanol/ethyl acetate mixtures) .

- Confirm purity with HPLC (>95% purity threshold) and NMR (absence of extraneous peaks) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Infrared Spectroscopy (IR) :

- Detect carbonyl stretches (~1700 cm⁻¹ for amide/oxo groups) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane) .

- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .

- Validation : Cross-check with density functional theory (DFT) -optimized geometries if twinning or disorder is observed .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control :

- Low temperatures (0–5°C) suppress side reactions during sulfonation .

- Reflux (80–100°C) accelerates indole cyclization .

- Catalyst Screening : Test Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .

Example Data :

| Step | Solvent | Temp (°C) | Yield (%) | By-products (%) |

|---|---|---|---|---|

| Indole formation | EtOH | 70 | 65 | 12 |

| Sulfonation | DCM | 25 | 78 | 5 |

Advanced: What computational strategies predict the compound’s bioactivity and target interactions?

Methodological Answer:

- Molecular Docking :

- QSAR Studies :

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis : Modify key regions:

- Replace azepane with smaller rings (piperidine, pyrrolidine) to probe steric effects .

- Introduce electron-withdrawing groups (NO₂, CF₃) on the phenyl ring to assess electronic impacts .

- Biological Assays :

- Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Measure enzyme inhibition (e.g., COX-2, HDACs) via fluorescence polarization .

Key Findings from Analogs :

| Modification | Activity (IC₅₀, µM) | Notes |

|---|---|---|

| Azepane → Piperidine | 2.5 | Reduced activity due to smaller ring |

| p-Fluorophenyl | 0.8 | Enhanced target affinity |

Advanced: What strategies address solubility and stability challenges in biological assays?

Methodological Answer:

- Solubility Enhancement :

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.